![molecular formula C18H30N2O4S B2933813 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propoxybenzenesulfonamide CAS No. 953259-16-0](/img/structure/B2933813.png)
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propoxybenzenesulfonamide
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Overview
Description
The compound “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propoxybenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (SO2NH2). They are widely used in medicine, particularly as antibiotics .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . It also contains a methoxyethyl group and a propoxybenzene group. The presence of these groups could influence the compound’s physical and chemical properties, as well as its biological activity.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis of Bioactive Molecules
Piperidine derivatives are pivotal in the synthesis of bioactive molecules. They serve as key intermediates in the construction of complex pharmaceuticals due to their versatile chemical structure. The compound can be utilized to synthesize various bioactive molecules that may exhibit therapeutic properties, such as analgesic, antimalarial, or antiviral activities .
Development of Central Nervous System (CNS) Drugs
The structural motif of piperidine is common in drugs targeting the CNS. This compound could be explored for the development of new CNS drugs, potentially acting on neurological pathways to treat conditions like depression, schizophrenia, or Parkinson’s disease .
Anaplastic Lymphoma Kinase (ALK) Inhibitors
Piperidine derivatives have been identified as potent inhibitors of ALK, which is a target for treating certain types of non-small cell lung cancer (NSCLC). The compound could be investigated for its efficacy as an ALK inhibitor, contributing to the treatment of NSCLC .
Chemical Biology and Probe Development
In chemical biology, piperidine derivatives can be used to develop probes that help in understanding biological processes at the molecular level. This compound could be functionalized to act as a probe, aiding in the study of enzyme-substrate interactions or cellular signaling pathways.
Each of these applications represents a unique field of research where N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propoxybenzenesulfonamide could have significant scientific impact. The versatility of piperidine derivatives in drug design and their presence in numerous pharmaceutical classes underscore the potential of this compound in advancing scientific research and therapeutic development .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O4S/c1-3-13-24-17-4-6-18(7-5-17)25(21,22)19-15-16-8-10-20(11-9-16)12-14-23-2/h4-7,16,19H,3,8-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPCIQFEENTXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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